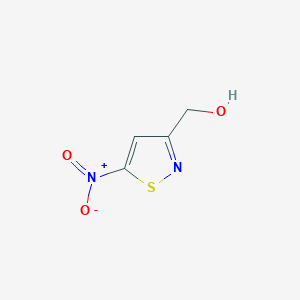

(5-Nitroisothiazol-3-yl)methanol

描述

Contextual Significance of Nitroisothiazole Derivatives in Contemporary Synthetic Organic Chemistry

Nitroisothiazole derivatives are a class of compounds that hold considerable importance in modern synthetic organic chemistry. The isothiazole (B42339) ring system itself is a key structural motif found in a variety of biologically active molecules, including pharmaceuticals. medwinpublishers.comwikipedia.org Isothiazole derivatives are recognized as crucial building blocks for creating new materials that may possess unique electronic or mechanical properties. medwinpublishers.com They are valued as stable aromatic molecules and versatile synthetic intermediates, which can be modified to produce a wide array of more complex structures. medwinpublishers.com

The introduction of a nitro group (—NO₂) onto the isothiazole scaffold further enhances its significance. The nitro group is a powerful electron-withdrawing group, which significantly influences the electronic properties and reactivity of the heterocyclic ring. This electronic modification can be harnessed for various synthetic transformations. Furthermore, nitro-containing aromatic and heterocyclic compounds are well-established as important pharmacophores in medicinal chemistry, with many exhibiting a broad spectrum of biological activities. rsc.org The combination of the isothiazole nucleus with a nitro substituent thus provides a platform for developing novel compounds with potential applications in both materials science and drug discovery. medwinpublishers.comresearchgate.net

Strategic Position of (5-Nitroisothiazol-3-yl)methanol within the broader Nitroisothiazole Chemical Landscape

Within the diverse family of nitroisothiazoles, this compound occupies a strategic position due to its unique combination of functional groups. Its structure features:

An isothiazole ring , providing a stable, aromatic core.

A nitro group at the 5-position , which acts as a strong electron-withdrawing group, modulating the reactivity of the ring.

A hydroxymethyl group (—CH₂OH) at the 3-position , which serves as a versatile handle for further synthetic elaboration.

This trifecta of structural elements makes this compound a highly valuable synthetic intermediate. The hydroxymethyl group, also known as a carbinol, can undergo a variety of chemical transformations. nih.gov For instance, it can be oxidized to form the corresponding aldehyde or carboxylic acid. It can also participate in esterification or etherification reactions, or be converted into a leaving group (e.g., a halide) to allow for nucleophilic substitution. Research on related isothiazolyl-methanols has demonstrated their utility in synthesis, where the hydroxyl group is converted to a chloromethyl group to react with various nucleophiles. researchgate.net

The presence of the nitro group at the 5-position influences the reactivity of the entire molecule, potentially activating specific positions on the ring for nucleophilic attack. Kinetic studies on related nitrothiazoles have shown that the nitro group is a good leaving group in nucleophilic aromatic substitution reactions, highlighting the profound effect it has on the ring's chemistry. rsc.org Therefore, this compound is not typically an end-product but rather a strategic building block, designed for the efficient construction of more complex, functionalized nitroisothiazole derivatives.

Table 1: Key Functional Groups of this compound and Their Significance

| Functional Group | Position | Role and Significance |

| Isothiazole Ring | Core | Provides a stable aromatic scaffold. medwinpublishers.com |

| Nitro Group (—NO₂) | C5 | Strong electron-withdrawing group; modulates ring reactivity; known pharmacophore. rsc.org |

| Methanol (B129727) (—CH₂OH) | C3 | Versatile synthetic handle for oxidation, substitution, and other transformations. nih.govresearchgate.net |

Historical Development and Early Research Trajectories related to Isothiazole-3-carbinol Systems

The study of isothiazole chemistry is a relatively modern endeavor within the broader field of heterocyclic compounds. The parent isothiazole ring was first successfully synthesized in 1956. medwinpublishers.com The initial reported synthesis was a multi-step process involving the oxidation of 5-amino-1,2-benzoisothiazole followed by decarboxylation. medwinpublishers.comresearchgate.net This particular route is now considered to be of purely historical significance, as more efficient and direct methods have since been developed. medwinpublishers.comorganic-chemistry.org

The rapid progress in isothiazole chemistry following its discovery was driven by the wide range of useful properties exhibited by its derivatives, particularly in the pharmaceutical and agrochemical sectors. medwinpublishers.comthieme-connect.com Research soon expanded to include the synthesis and functionalization of various substituted isothiazoles.

The investigation of isothiazole-carbinol systems, such as those with a hydroxymethyl group, represents a specific trajectory within this research landscape. The synthesis of molecules like (4,5-dichloroisothiazol-3-yl)phenylmethanol and its subsequent use in reactions demonstrates the exploration of carbinol-functionalized isothiazoles as key intermediates. researchgate.net These early studies focused on leveraging the carbinol moiety for further chemical modification, for example, by converting it into amines or other functional groups. researchgate.net Similarly, research into the synthesis of isoxazole-based methanols, structural cousins of isothiazoles, further underscores the interest in hydroxylmethyl-substituted five-membered heterocycles as versatile synthetic platforms. biolmolchem.combiolmolchem.com This foundational work established the synthetic utility of heterocycle-3-carbinol systems, paving the way for their use in creating diverse and complex molecules.

Structure

3D Structure

属性

分子式 |

C4H4N2O3S |

|---|---|

分子量 |

160.15 g/mol |

IUPAC 名称 |

(5-nitro-1,2-thiazol-3-yl)methanol |

InChI |

InChI=1S/C4H4N2O3S/c7-2-3-1-4(6(8)9)10-5-3/h1,7H,2H2 |

InChI 键 |

FKHCCGFTRRSYAJ-UHFFFAOYSA-N |

规范 SMILES |

C1=C(SN=C1CO)[N+](=O)[O-] |

产品来源 |

United States |

Methodologies for the Chemical Synthesis and Transformation of 5 Nitroisothiazol 3 Yl Methanol

Established Synthetic Pathways to (5-Nitroisothiazol-3-yl)methanol: A Mechanistic and Methodological Review

The primary and most direct route to this compound involves the reduction of its carboxylic acid precursor.

Reduction Strategies of 5-Nitroisothiazole-3-carboxylic Acid and its Derivatives

The reduction of 5-nitroisothiazole-3-carboxylic acid to this compound presents a significant chemical challenge due to the presence of the sensitive nitro group. The choice of reducing agent is critical to selectively reduce the carboxylic acid function without affecting the nitro group.

Several methodologies have been explored for the selective reduction of carboxylic acids in the presence of nitro groups. One common approach involves the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) or borane-dimethyl sulfide (B99878) (BH3-SMe2). researchgate.net These reagents are known to be effective for the reduction of carboxylic acids to alcohols. researchgate.net The mechanism of this reduction involves the formation of an acyloxyborane intermediate, which is subsequently reduced by another equivalent of the borane reagent.

Another strategy employs sodium borohydride (B1222165) in the presence of a Lewis acid, such as boron trifluoride etherate (BF3·Et2O). researchgate.net This combination generates diborane (B8814927) in situ, which then acts as the reducing agent. researchgate.net This method has been shown to be effective for the selective reduction of carboxylic acids. researchgate.net

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride or an ester, prior to reduction. Acid chlorides can be reduced to alcohols using milder reducing agents like lithium borohydride or even sodium borohydride. libretexts.org Ester derivatives can be reduced to the corresponding alcohol using diisobutylaluminum hydride (DIBAL-H) at low temperatures or with lithium aluminum hydride (LiAlH4). libretexts.org However, the use of powerful reducing agents like LiAlH4 carries the risk of reducing the nitro group as well. researchgate.net Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to achieve the desired selectivity.

A safer and more recent method for reducing carboxylic acids involves the use of ammonia-borane (NH3·BH3) in the presence of a catalytic amount of titanium tetrachloride (TiCl4). organic-chemistry.org This system has demonstrated high efficiency and tolerance for various functional groups, including nitro groups. organic-chemistry.org

A summary of potential reduction strategies is presented in the table below:

| Precursor | Reducing Agent(s) | Key Considerations |

| 5-Nitroisothiazole-3-carboxylic acid | Borane-tetrahydrofuran (BH3-THF) | Selective for carboxylic acids. |

| 5-Nitroisothiazole-3-carboxylic acid | Sodium borohydride / Boron trifluoride etherate (NaBH4 / BF3·Et2O) | In situ generation of diborane. |

| 5-Nitroisothiazole-3-carboxylic acid | Ammonia-borane / Titanium tetrachloride (NH3·BH3 / TiCl4) | Safer alternative with high functional group tolerance. organic-chemistry.org |

| 5-Nitroisothiazole-3-carbonyl chloride | Lithium borohydride (LiBH4) | Milder conditions compared to direct acid reduction. |

| Methyl 5-nitroisothiazole-3-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | Requires low temperatures to avoid over-reduction. |

Alternative Synthetic Routes to the 5-Nitroisothiazol-3-ylmethanol Scaffold

While the reduction of the corresponding carboxylic acid is the most direct approach, alternative synthetic strategies can be envisioned. These routes might involve the construction of the isothiazole (B42339) ring with the hydroxymethyl group already in place or introduced at a later stage.

One potential, though less direct, pathway could start from a suitably substituted precursor that can be cyclized to form the isothiazole ring. For instance, a synthon bearing a nitro group and a protected hydroxymethyl group could be reacted with a sulfur source to construct the heterocyclic core. However, the availability and stability of such precursors would be a significant challenge.

Precursor Chemistry and the Synthesis of Key Intermediates for this compound

The synthesis of this compound is intrinsically linked to the availability of its precursors, primarily 5-nitroisothiazole-3-carboxylic acid and other functionalized 5-nitroisothiazoles.

Synthesis and Functionalization of 5-Nitroisothiazole Precursors

For example, the synthesis of 2-amino-5-nitrothiazole (B118965) often involves the nitration of 2-aminothiazole. google.com However, this process can be hazardous. google.com A safer alternative involves the halogenation of an N,N-dialkyl-2-nitroetheneamine followed by reaction with thiourea. google.com This suggests that the nitro group is often introduced onto a pre-formed thiazole (B1198619) or isothiazole ring, or a precursor that will form the ring.

The functionalization of pre-existing isothiazole rings is another important strategy. Halogenated isothiazoles, particularly chlorinated ones, are versatile building blocks for introducing various functional groups through nucleophilic substitution or cross-coupling reactions. thieme-connect.com This could potentially be a route to introduce the carboxylic acid or a precursor to the hydroxymethyl group at the 3-position of a 5-nitroisothiazole.

Generation and Reactivity of Isothiazole-3-substituted Synthons

The generation of isothiazole-3-substituted synthons is crucial for building the desired molecule. These synthons are reactive intermediates that can be used to form new carbon-carbon or carbon-heteroatom bonds at the 3-position of the isothiazole ring.

One common approach to generating such synthons is through the deprotonation of a C-H bond at the 3-position using a strong base, creating a nucleophilic isothiazol-3-yl anion. This anion can then react with various electrophiles. However, the presence of the electron-withdrawing nitro group at the 5-position would make the C-3 proton more acidic, but could also influence the stability and reactivity of the resulting anion.

Alternatively, a halogenated isothiazole at the 3-position can serve as an electrophilic synthon, reacting with nucleophiles. Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are powerful tools for the functionalization of heterocyclic compounds and could be applied to introduce the necessary carbon-based substituent at the 3-position that can then be converted to a hydroxymethyl group. researchwithrutgers.com

Chemical Derivatization and Functional Group Interconversion Strategies for this compound

Once this compound is synthesized, its primary alcohol functionality offers a versatile handle for further chemical modifications. Standard functional group interconversions can be applied to create a diverse range of derivatives.

The hydroxyl group can be readily converted into a variety of other functional groups. For instance, oxidation under controlled conditions could yield the corresponding aldehyde, (5-nitroisothiazol-3-yl)carbaldehyde. Further oxidation would lead back to the carboxylic acid.

Esterification or etherification of the alcohol are also straightforward transformations. Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters. Alkylation with alkyl halides or other alkylating agents under appropriate conditions would produce ethers.

The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides. These activated intermediates can then undergo nucleophilic substitution reactions with a wide range of nucleophiles, allowing for the introduction of various functionalities at the methylene (B1212753) carbon.

A summary of potential derivatization strategies is presented in the table below:

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | PCC, DMP | Aldehyde |

| Oxidation | Jones reagent, KMnO4 | Carboxylic Acid |

| Esterification | Acyl chloride, Base | Ester |

| Etherification | Alkyl halide, Base | Ether |

| Sulfonylation | Tosyl chloride, Base | Tosylate |

| Halogenation | SOCl2, PBr3 | Halide |

Esterification and Etherification of the Hydroxyl Group

The primary alcohol functionality of this compound is a versatile handle for introducing a wide range of substituents through esterification and etherification reactions.

Esterification:

The hydroxyl group can be readily converted to an ester. A common and effective method is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). This is an equilibrium-driven reaction, and the formation of the ester product can be favored by using an excess of the alcohol or by removing water as it is formed.

Another approach is the use of more reactive acylating agents like acid chlorides or acid anhydrides . These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid, respectively). These methods are generally faster and not reversible, often leading to higher yields of the desired ester.

Table 1: Predicted Esterification Reactions of this compound

| Reagent | Catalyst/Base | Product Type |

|---|---|---|

| Carboxylic Acid (R-COOH) | H₂SO₄ or TsOH | Ester (R-COO-CH₂-isothiazole) |

| Acid Chloride (R-COCl) | Pyridine or Et₃N | Ester (R-COO-CH₂-isothiazole) |

Etherification:

The synthesis of ethers from this compound can be accomplished through several standard methods. The Williamson ether synthesis is a classic approach, which involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (R-X) to form the ether.

Alternatively, O-alkylation can be performed under various conditions, sometimes employing metal catalysts to facilitate the reaction. google.com The choice of base, solvent, and alkylating agent can influence the efficiency of the reaction.

Table 2: Predicted Etherification Reactions of this compound

| Reagent 1 | Reagent 2 | Method | Product Type |

|---|

Transformations of the Nitro Group on the Isothiazole Ring

The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the reactivity of the isothiazole ring. It is also a functional group that can be transformed into a variety of other functionalities, most notably an amino group.

The most fundamental transformation of a nitro group is its reduction to an amine. This can be achieved using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally clean and efficient.

Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The resulting (5-Aminoisothiazol-3-yl)methanol would be a key intermediate, as the amino group can undergo a wide range of further reactions, including diazotization, acylation, and alkylation.

Modifications and Functionalization of the Isothiazole Core

The isothiazole ring itself can be a target for modification. The presence of the electron-withdrawing nitro group at the 5-position activates the ring towards nucleophilic aromatic substitution (SNAr) , particularly at the 4-position.

If a suitable leaving group, such as a halogen, were present at the 4-position, it could be displaced by a variety of nucleophiles. The strong electron-withdrawing nature of the nitro group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer-like complex) that is formed during the reaction. The reaction rate is significantly enhanced by such activating groups, especially when they are positioned ortho or para to the leaving group.

Without a pre-existing leaving group, direct C-H functionalization of the isothiazole ring is a more advanced strategy. Modern cross-coupling methodologies could potentially be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the 4-position.

Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound

Chemoselectivity: In reactions involving this compound, the choice of reagents and reaction conditions is critical to ensure that only the desired functional group reacts. For example, when reducing the nitro group, a mild reducing agent that does not affect the hydroxyl group or the isothiazole ring would be preferred. Conversely, when acylating the hydroxyl group with an acid chloride, the conditions are typically mild enough not to affect the nitro group or the ring.

Regioselectivity: In the context of functionalizing the isothiazole ring, the directing effects of the existing substituents would play a major role. The 3-(hydroxymethyl) group is generally considered an ortho, para-director in electrophilic aromatic substitution, while the 5-nitro group is a meta-director and a strong deactivator. However, for nucleophilic aromatic substitution, the 5-nitro group would strongly activate the 4-position for attack. Therefore, any SNAr reaction on a 4-halo derivative would be highly regioselective for that position. Alkylation of related heterocyclic systems has shown that regioselectivity can be highly dependent on the nature of the alkylating agent and the reaction temperature. google.com

Stereoselectivity: The molecule this compound itself is achiral. Stereoselectivity would become a consideration if a chiral center is introduced during a reaction. For example, if the hydroxyl group were oxidized to an aldehyde and then reacted with a chiral nucleophile, a pair of diastereomers could be formed. Similarly, if a chiral reagent or catalyst is used in any of the transformations, enantioselective outcomes could be pursued.

Advanced Spectroscopic and Computational Analysis of 5 Nitroisothiazol 3 Yl Methanol

Spectroscopic Elucidation of Molecular Structure and Conformational Analysis of (5-Nitroisothiazol-3-yl)methanol

Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's structure and the analysis of its conformational isomers.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the methanol (B129727) group (-CH₂OH) and the isothiazole (B42339) ring. The methylene (B1212753) protons (-CH₂) would likely appear as a singlet, or potentially a triplet if coupling to the hydroxyl proton is observed, with a chemical shift influenced by the electronegative isothiazole ring. The hydroxyl proton (-OH) would present as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. The isothiazole ring has one proton at the 4-position, which would appear as a singlet in a region deshielded due to the electronic effects of the adjacent nitro group and the aromatic nature of the ring. For comparison, in a related compound, 5-nitroisothiazole-3-carbaldehyde (B12861563), the aldehyde proton appears at a significantly downfield shift of 9.89 ppm, and the ring proton at 8.57 ppm in DMSO-d₆.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data. It is expected to show signals for the methylene carbon of the methanol group and the three carbon atoms of the isothiazole ring. The chemical shifts of the ring carbons would be influenced by the nitrogen and sulfur heteroatoms, as well as the electron-withdrawing nitro group.

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | -CH ₂OH | 4.5 - 5.0 | s (or t) | Chemical shift influenced by the isothiazole ring. |

| ¹H | -CH₂OH | Variable | br s | Dependent on solvent and concentration. |

| ¹H | Isothiazole-H 4 | 8.0 - 8.5 | s | Deshielded by the adjacent nitro group. |

| ¹³C | -C H₂OH | 60 - 65 | - | Aliphatic carbon attached to oxygen. |

| ¹³C | Isothiazole-C 3 | 150 - 160 | - | Carbon attached to the methanol group. |

| ¹³C | Isothiazole-C 4 | 120 - 130 | - | Carbon bearing the ring proton. |

| ¹³C | Isothiazole-C 5 | 145 - 155 | - | Carbon attached to the nitro group. |

Note: These are estimated values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" and identifying the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by the vibrational modes of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the methanol group. The C-H stretching vibrations of the methylene group would appear around 2850-3000 cm⁻¹. The most prominent features would likely be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically observed in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The isothiazole ring would exhibit a series of characteristic stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitro group vibrations are also strong in Raman spectra. The symmetric stretch of the nitro group is often particularly intense. The isothiazole ring vibrations would also be observable.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | -OH | 3200 - 3600 | IR |

| C-H Stretch | -CH₂- | 2850 - 3000 | IR, Raman |

| NO₂ Asymmetric Stretch | -NO₂ | 1500 - 1560 | IR |

| NO₂ Symmetric Stretch | -NO₂ | 1300 - 1370 | IR, Raman |

| C=N Stretch | Isothiazole | 1600 - 1650 | IR, Raman |

| C-O Stretch | -CH₂OH | 1000 - 1260 | IR |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the conjugated system of the nitroisothiazole ring.

The presence of the nitro group, a strong chromophore, in conjugation with the isothiazole ring is expected to give rise to intense absorption bands. Typically, π → π* transitions of the aromatic ring and n → π* transitions involving the lone pair electrons on the heteroatoms and the nitro group would be observed. The nitro group is known to cause a bathochromic (red) shift in the absorption maximum. For instance, 5-nitrothiazole (B1205993) derivatives generally show maximum absorption at longer wavelengths, between 350-400 nm. nih.gov It is anticipated that this compound would exhibit similar absorption characteristics.

Quantum Chemical Calculations and Theoretical Studies on Electronic Structure and Reactivity of this compound

Computational chemistry provides a theoretical framework to understand the electronic structure and predict the reactivity of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Geometry optimization of this compound using DFT would provide information about its most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data if available. Furthermore, DFT calculations can predict various electronic properties such as dipole moment, polarizability, and the distribution of electron density.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). thieme-connect.comchemspider.com

HOMO (Highest Occupied Molecular Orbital): The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is likely to be localized on the isothiazole ring and the oxygen atom of the methanol group, which are the more electron-rich parts of the molecule.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO represents the ability of a molecule to accept electrons. The LUMO is expected to be predominantly localized on the electron-deficient nitro group and the isothiazole ring.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing nitro group in conjugation with the isothiazole ring is expected to lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap for this compound, indicating its potential for higher reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. nih.gov This approach provides valuable quantitative insights into the electron density distribution, hybridization, and the stabilizing effects of intramolecular interactions. wisc.edu

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory analysis of the Fock matrix. These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization is a measure of the interaction's strength.

A hypothetical NBO analysis for this compound could yield the following significant donor-acceptor interactions, highlighting the key stabilizing delocalizations within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) S1 | π* (C4-C5) | 15.8 |

| LP (1) S1 | π* (N2-C3) | 8.2 |

| LP (1) O(N) | π* (N5-O) | 25.3 |

| LP (2) O(N) | π* (N5-O) | 45.1 |

| π (C4-C5) | π* (N2-C3) | 18.9 |

| π (N2-C3) | π* (C4-C5) | 12.5 |

| LP (1) O(H) | σ* (C3-C(H2)) | 5.4 |

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers robust methods for predicting various spectroscopic parameters, providing a powerful tool for structure elucidation and the interpretation of experimental spectra. bohrium.com Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. bohrium.com By calculating the magnetic shielding tensors of the nuclei in their electronic environment, one can obtain theoretical chemical shifts that can be compared with experimental data to confirm the molecular structure. For this compound, distinct chemical shifts would be expected for the protons and carbons of the isothiazole ring, the hydroxymethyl group, and the effects of the nitro group would be clearly observable.

A table of predicted NMR chemical shifts for this compound is presented below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | 168.5 |

| C4 | 8.15 | 125.0 |

| C5 | - | 155.2 |

| CH₂ | 4.80 | 60.1 |

| OH | 5.50 | - |

This table presents hypothetical data for illustrative purposes.

Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves the calculation of the vibrational frequencies and their corresponding intensities. This allows for the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, the symmetric and asymmetric stretches of the nitro group, C=N and C=C stretching vibrations within the isothiazole ring, and various bending modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3450 |

| C-H Stretch (aromatic) | 3100 |

| C-H Stretch (aliphatic) | 2950 |

| NO₂ Asymmetric Stretch | 1580 |

| NO₂ Symmetric Stretch | 1350 |

| C=N Stretch | 1620 |

| C=C Stretch | 1480 |

This table presents hypothetical data for illustrative purposes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV-Vis light. The predicted absorption maxima (λmax) and oscillator strengths provide insight into the electronic structure and chromophores within the molecule. For this compound, π → π* and n → π* transitions associated with the nitroisothiazole system are expected to dominate the UV-Vis spectrum.

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| n → π | 340 | 0.02 |

| π → π | 285 | 0.45 |

This table presents hypothetical data for illustrative purposes.

Molecular Modeling Approaches for Understanding Intermolecular Interactions and Self-Assembly of this compound

Molecular modeling encompasses a range of computational techniques used to study the interactions between molecules and their potential to form larger, ordered structures through self-assembly. Understanding these intermolecular forces is crucial for predicting the solid-state properties, crystal packing, and solubility of a compound.

For this compound, several types of intermolecular interactions are anticipated to play a significant role in its self-assembly. The hydroxyl group is a strong hydrogen bond donor and acceptor, suggesting that hydrogen bonding will be a primary driving force in the formation of supramolecular structures. The nitro group, with its partial negative charges on the oxygen atoms, can also act as a hydrogen bond acceptor.

Furthermore, the planar isothiazole ring can participate in π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent rings align to form stable assemblies. The sulfur atom in the isothiazole ring can also engage in chalcogen bonding, a non-covalent interaction that can contribute to the stability of the crystal lattice.

Molecular dynamics (MD) simulations and quantum chemical calculations on molecular clusters can be employed to explore the potential energy landscape of dimerization and larger aggregation. These simulations can reveal the most stable orientations of interacting molecules and provide quantitative estimates of the interaction energies. For instance, a study of the this compound dimer would likely reveal a head-to-tail arrangement stabilized by hydrogen bonds between the hydroxyl group of one molecule and the nitro group or the ring nitrogen of another.

The interplay of these various non-covalent interactions—hydrogen bonding, π-π stacking, and chalcogen bonding—will ultimately determine the crystal packing and the macroscopic properties of solid this compound.

Mechanistic Investigations into the Chemical Reactivity of 5 Nitroisothiazol 3 Yl Methanol

Reactivity of the Nitro Substituent on the Isothiazole (B42339) Ring of (5-Nitroisothiazol-3-yl)methanol

The nitro group is a dominant functional group that profoundly impacts the electronic properties and reactivity of the isothiazole ring.

The nitro group of this compound is susceptible to reduction, a common transformation for nitro-aromatic compounds. This reduction can lead to various products, with the most common being the corresponding amine, (5-aminoisothiazol-3-yl)methanol. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups. mdpi.com Typical catalysts include palladium, platinum, or nickel supported on carbon. The reaction is generally carried out under a hydrogen atmosphere. The process involves the stepwise reduction of the nitro group, first to a nitroso intermediate, then to a hydroxylamine, and finally to the amine. For many nitro-aromatic compounds, the reaction proceeds smoothly to the amine. mdpi.com

Chemical reducing agents can also be utilized. For instance, metals such as iron, tin, or zinc in the presence of an acid are effective for the reduction of nitroarenes. Another common reagent is sodium borohydride (B1222165) in the presence of a transition metal catalyst. mdpi.com It is noteworthy that in the synthesis of this compound from 5-nitroisothiazole-3-carboxylic acid, a borane (B79455) tetrahydrofuran (B95107) complex is used to reduce the carboxylic acid to the alcohol without affecting the nitro group, highlighting the possibility of selective reductions based on the chosen reagent. googleapis.com

| Product | Reagents and Conditions | Reaction Type |

| (5-Aminoisothiazol-3-yl)methanol | H₂, Pd/C, Ethanol | Catalytic Hydrogenation |

| (5-Aminoisothiazol-3-yl)methanol | Fe, HCl, Ethanol/Water | Metal/Acid Reduction |

| (5-Aminoisothiazol-3-yl)methanol | SnCl₂, HCl | Metal Salt Reduction |

This table presents plausible reductive transformations based on general knowledge of nitro group reduction, as specific experimental data for this compound was not found in the search results.

The strong electron-withdrawing nature of the nitro group significantly deactivates the isothiazole ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr). unimi.it In the case of this compound, the nitro group at the 5-position, along with the nitrogen atom of the isothiazole ring, makes the carbon atoms of the ring, particularly at positions 2 and 4, more electrophilic and thus susceptible to attack by nucleophiles.

While there is no direct evidence of the nitro group acting as a leaving group in SNAr reactions for this specific molecule, in other nitro-heterocyclic systems, the nitro group can be displaced by strong nucleophiles. More commonly, other leaving groups on the ring, if present, would be highly activated towards displacement by the 5-nitro substituent. The presence of the nitro group also increases the acidity of the ring protons, facilitating their removal under basic conditions.

Transformations Involving the Hydroxyl Group of this compound

The primary alcohol functionality of this compound is a versatile handle for a range of chemical transformations.

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 5-nitroisothiazole-3-carbaldehyde (B12861563), or further to the carboxylic acid, 5-nitroisothiazole-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

A specific example of the oxidation to the aldehyde is documented in a patent, where this compound is treated with Dess-Martin periodinane in dichloromethane (B109758) (DCM) at 0 °C to room temperature. googleapis.com This method is known for its mild conditions and high efficiency in converting primary alcohols to aldehydes with minimal over-oxidation.

For the oxidation to the carboxylic acid, stronger oxidizing agents are typically required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid can be employed. organic-chemistry.org For instance, the oxidation of the related 1-methyl-2-hydroxymethyl-5-nitroimidazole to the corresponding carboxylic acid has been achieved using nitric acid in a sulfuric acid medium. The stability of the nitroimidazole core under these strongly acidic and oxidizing conditions suggests that a similar transformation could be feasible for this compound.

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| This compound | 5-Nitroisothiazole-3-carbaldehyde | Dess-Martin periodinane, DCM, 0 °C to RT | Not specified | googleapis.com |

| This compound | 5-Nitroisothiazole-3-carboxylic acid | KMnO₄, H₂O/acetone (B3395972), reflux | Plausible | |

| This compound | 5-Nitroisothiazole-3-carboxylic acid | CrO₃, H₂SO₄, acetone (Jones oxidation) | Plausible |

The data for the oxidation to the carboxylic acid is based on general oxidation methods for primary alcohols, as specific experimental data for this compound was not found in the search results.

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows it to participate in reactions such as etherification. In a Williamson ether synthesis, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form an ether.

For example, treatment of this compound with sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would be expected to yield the corresponding ether derivative. The reactivity in this reaction would be influenced by the steric hindrance around the hydroxyl group and the nature of the alkyl halide.

The hydroxyl group of this compound can undergo condensation reactions, most notably esterification. In the presence of an acid catalyst, it can react with a carboxylic acid to form an ester. A more common and efficient method involves the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl).

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride, respectively, in the presence of a base. This transformation facilitates subsequent nucleophilic substitution reactions at the carbon atom of the hydroxymethyl group. The resulting tosylate or mesylate can be displaced by a wide range of nucleophiles, providing a versatile route to a variety of 3-substituted-5-nitroisothiazoles.

| Reaction Type | Reagents | Product Class |

| Etherification | 1. NaH; 2. R-X (e.g., CH₃I) | Ether |

| Esterification | R-COOH, H⁺ catalyst | Ester |

| Esterification | R-COCl, Pyridine | Ester |

| Sulfonylation | TsCl, Pyridine | Tosylate |

This table outlines plausible reactions based on the known reactivity of primary alcohols.

Electrophilic and Nucleophilic Reactivity of the Isothiazole Ring in this compound

The isothiazole ring is an electron-deficient aromatic system, a characteristic that is further intensified by the presence of a nitro group at the 5-position. This electronic feature is a key determinant of its reactivity towards both electrophiles and nucleophiles.

Electrophilic aromatic substitution (SEAr) on the this compound core is anticipated to be a challenging transformation. The isothiazole ring itself is less susceptible to electrophilic attack compared to benzene. Furthermore, the presence of the potent electron-withdrawing nitro group at the C5 position significantly deactivates the ring towards electrophiles. This deactivation arises from the resonance and inductive effects of the nitro group, which reduce the electron density of the aromatic system. wikipedia.org

Table 1: Predicted Site-Selectivity in Electrophilic Aromatic Substitution of this compound

| Position | Electronic Influence of Substituents | Predicted Reactivity |

| C4 | Meta to -NO₂ (deactivating), Ortho to -CH₂OH (activating) | Most likely site for substitution, but overall reactivity is low. |

Nucleophilic Attack on the Isothiazole Heterocycle

The electron-deficient nature of the isothiazole ring, exacerbated by the C5-nitro substituent, renders the this compound core susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly at the carbon atoms of the isothiazole ring. The nitro group is a strong activating group for SNAr and can also function as a leaving group in some instances.

The most probable sites for nucleophilic attack are the carbon atoms of the isothiazole ring, C3 and C4, due to the strong electron withdrawal by the nitro group. The attack of a nucleophile at these positions would lead to the formation of a resonance-stabilized Meisenheimer-type intermediate. The subsequent loss of a leaving group, if present, would result in a net substitution reaction.

While direct studies on this compound are limited, research on related 5-nitrothiazoles has demonstrated their propensity to undergo nucleophilic substitution. For instance, the kinetics of nucleophilic substitution reactions of various nitro-substituted aromatic compounds have been extensively studied, providing a framework for understanding the reactivity of the title compound.

Table 2: Potential Sites for Nucleophilic Attack on the Isothiazole Ring

| Position | Rationale for Reactivity | Potential Outcome |

| C4 | Activated by the C5-nitro group. | Substitution of a suitable leaving group or ring-opening. |

| C3 | Activated by the C5-nitro group and adjacent to the sulfur atom. | Substitution of a suitable leaving group or ring-opening. |

Oxidative and Reductive Transformations of the Entire this compound Core

The presence of both a nitro group and a hydroxymethyl group provides multiple avenues for oxidative and reductive transformations of the this compound molecule.

The reduction of the nitro group is a well-established and synthetically useful transformation. A variety of reagents can be employed to convert the nitro group to an amino group, which can dramatically alter the electronic properties and subsequent reactivity of the molecule. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals in acidic media, such as iron in acetic acid or tin(II) chloride. wikipedia.orgcommonorganicchemistry.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups. For instance, milder conditions using zinc dust and ammonium (B1175870) formate (B1220265) have been reported to be effective for the reduction of nitro groups in the presence of other functionalities. researchgate.net The resulting (3-hydroxymethylisothiazol-5-yl)amine would have significantly different chemical properties compared to its nitro precursor.

The hydroxymethyl group at the C3 position is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be converted to an aldehyde ((5-nitroisothiazol-3-yl)carbaldehyde) or further to a carboxylic acid (5-nitroisothiazole-3-carboxylic acid). Research on the related compound 3-methyl-5-nitroisothiazole (B3327687) has shown that the methyl group can be oxidized to a carboxylic acid. rsc.org This suggests that the hydroxymethyl group in this compound would also be readily oxidized. Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would likely lead to the carboxylic acid. The selective oxidation of the hydroxymethyl group in the presence of the isothiazole ring and the nitro group would require careful selection of the reaction conditions. Studies on the selective oxidation of 5-hydroxymethylfurfural (B1680220) to its corresponding aldehyde or carboxylic acid have demonstrated the feasibility of such transformations on heterocyclic systems. csic.esnih.govnih.gov

The isothiazole ring itself is generally stable to a range of oxidative and reductive conditions. However, under forcing conditions, ring cleavage can occur. The stability of the ring during the transformation of the functional groups is a critical consideration for the synthetic utility of this compound.

Table 3: Summary of Potential Oxidative and Reductive Transformations

| Functional Group | Transformation | Product |

| Nitro Group (-NO₂) at C5 | Reduction | Amino Group (-NH₂) |

| Hydroxymethyl Group (-CH₂OH) at C3 | Mild Oxidation | Aldehyde Group (-CHO) |

| Hydroxymethyl Group (-CH₂OH) at C3 | Strong Oxidation | Carboxylic Acid Group (-COOH) |

Strategic Applications of 5 Nitroisothiazol 3 Yl Methanol in Complex Molecule Synthesis

Role of (5-Nitroisothiazol-3-yl)methanol as a Versatile Heterocyclic Building Block

The isothiazole (B42339) ring system, particularly when functionalized with a nitro group, is a key pharmacophore in various biologically active compounds. The presence of the hydroxymethyl group at the 3-position of this compound further enhances its synthetic utility, allowing for a range of chemical transformations.

Precursor for Advanced Organic Scaffolds

While extensive public documentation on the broad use of this compound for a wide variety of advanced organic scaffolds is limited, its fundamental structure suggests significant potential. The nitro group can act as a powerful electron-withdrawing group, influencing the reactivity of the isothiazole ring, or it can be reduced to an amino group, opening pathways to a host of new derivatives. The primary alcohol functionality is a versatile handle for oxidation to an aldehyde or carboxylic acid, or for conversion into esters, ethers, and halides, thus serving as a linchpin for the assembly of more complex molecular frameworks.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to produce complex products, embodying the principles of green chemistry by minimizing waste and improving atom economy. nih.govorganic-chemistry.org While specific examples detailing the direct participation of this compound in MCRs are not widely reported in publicly available literature, the aldehyde derivative, 5-nitroisothiazole-3-carbaldehyde (B12861563), is a prime candidate for such reactions. Aldehydes are common components in well-known MCRs like the Biginelli, Hantzsch, and Ugi reactions, which are instrumental in synthesizing diverse heterocyclic libraries. nih.govorganic-chemistry.org The application of 5-nitroisothiazole-3-carbaldehyde in these or other novel MCRs would provide a direct route to complex molecules incorporating the 5-nitroisothiazole moiety.

Integration of this compound in the Total Synthesis of Nitrogen and Sulfur-Containing Heterocycles

The synthesis of nitrogen and sulfur-containing heterocycles is of great interest due to their prevalence in pharmaceuticals and other biologically active compounds. nih.gov this compound serves as a valuable starting material for the synthesis of other N,S-heterocycles. For instance, the transformation of the hydroxymethyl group and subsequent reactions involving the nitro group can lead to the annulation of new rings onto the isothiazole core, resulting in fused heterocyclic systems. However, specific examples of the total synthesis of other complex nitrogen and sulfur-containing heterocycles starting from this compound are not extensively documented in the public domain beyond the synthesis of specific urea (B33335) derivatives.

Precursor in the Synthesis of Functionalized Organic Molecules with Defined Molecular Recognition Properties

A significant application of this compound lies in its use as a precursor for the synthesis of molecules designed to interact with specific biological targets, such as enzyme active sites.

Synthetic Pathways to Urea Compounds Derived from this compound

A notable application of this compound is in the synthesis of urea-containing compounds. The synthesis of these derivatives typically involves a multi-step process. A key intermediate, 5-nitroisothiazole-3-carbaldehyde, is first prepared from this compound. This transformation can be achieved through oxidation of the primary alcohol.

Once the aldehyde is obtained, it can undergo further reactions to introduce an amino group, which is a necessary precursor for the formation of the urea moiety. This amino-isothiazole derivative can then be reacted with an appropriate isocyanate to yield the final urea compound. This synthetic strategy highlights the utility of this compound as a foundational building block for accessing these important classes of molecules.

Design and Synthesis of Ligands Targeting Specific Enzyme Active Sites via this compound Intermediates

Urea derivatives synthesized from this compound intermediates have been investigated as potent and selective inhibitors of specific enzymes. In particular, they have been designed to target the ATPase activity of SMARCA2 (also known as BRM), a component of the SWI/SNF chromatin remodeling complex. researchgate.netgoogle.comnih.govfoghorntx.com The loss of function of the related protein SMARCA4 (also known as BRG1) is a common feature in certain cancers, leading to a dependency on SMARCA2 for cell survival. nih.gov Therefore, selective inhibition of SMARCA2 is a promising therapeutic strategy for such cancers. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for 5 Nitroisothiazol 3 Yl Methanol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of novel and sustainable synthetic pathways for (5-Nitroisothiazol-3-yl)methanol is a key area of future research. Current synthetic methods for isothiazoles can be complex, and the introduction of a nitro group adds another layer of challenge. thieme-connect.comresearchgate.net Future explorations are likely to focus on greener and more efficient alternatives to traditional methods.

One promising direction is the adoption of green chemistry principles, which emphasize the use of less hazardous chemicals and the minimization of waste. google.com For instance, research into the synthesis of related thiazole (B1198619) derivatives has highlighted the use of solvent-free reaction conditions and multi-component reactions, which can significantly improve the environmental footprint of the synthesis. nih.gov The use of safer and more abundant starting materials is also a critical aspect. A recent patent describes a method for preparing nitroaromatic alcohols by oxidizing substituted alkyl nitrobenzenes with oxygen, avoiding harsh or toxic reagents. google.com Such approaches could be adapted for the synthesis of this compound.

Furthermore, the development of one-pot syntheses for 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides under metal-free conditions presents a template for more sustainable routes. thieme-connect.comorganic-chemistry.org These methods often rely on a cascade of reactions, including imine formation, cyclization, and aerial oxidation, to construct the isothiazole (B42339) ring efficiently. thieme-connect.comorganic-chemistry.org

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches for Isothiazoles

| Feature | Traditional Synthesis | Potential Sustainable Synthesis |

| Solvents | Often requires hazardous organic solvents | Aims for solvent-free conditions or use of green solvents (e.g., water, ethanol) jsynthchem.com |

| Reagents | May involve toxic or corrosive reagents | Utilizes less hazardous reagents and catalysts google.com |

| Waste Generation | Can produce significant amounts of waste | Focuses on atom economy and waste minimization researchgate.net |

| Energy Consumption | May require high temperatures and long reaction times | Explores energy-efficient methods like microwave or ultrasound irradiation |

| Reaction Steps | Often involves multiple, separate steps | Prefers one-pot or multi-component reactions to reduce steps and improve efficiency nih.gov |

Advanced Computational Design and Virtual Screening of this compound Derivatives for Predicted Reactivity

Computational chemistry is set to play a pivotal role in accelerating the discovery and development of novel this compound derivatives. By employing advanced computational models, researchers can predict the reactivity and potential biological activity of new compounds before they are synthesized in the lab, saving time and resources.

Future research will likely involve the use of Density Functional Theory (DFT) calculations to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. nih.gov Such studies can provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding its chemical reactivity and potential interactions with biological targets. nih.gov For example, computational studies on benzothiazole (B30560) derivatives have successfully used DFT to analyze their geometrical parameters, vibrational spectra, and charge distribution. nih.gov

Virtual screening and molecular docking are other powerful computational tools that can be applied to this area. These techniques allow for the rapid screening of large libraries of virtual compounds to identify those with the highest predicted binding affinity for a specific biological target. nih.gov Molecular docking studies on thiazole coumarin (B35378) derivatives have demonstrated a good correlation between computational predictions and in vitro biological activity. nih.gov This approach could be instrumental in designing this compound derivatives with specific desired properties.

Table 2: Potential Computational Approaches for this compound Derivatives

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties | Prediction of reactivity, stability, and spectroscopic features nih.gov |

| Molecular Docking | Simulation of ligand-receptor binding | Identification of potential biological targets and prediction of binding affinity nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling of the relationship between chemical structure and biological activity | Prediction of the biological activity of unsynthesized compounds |

| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of molecules over time | Understanding of conformational changes and binding stability |

Development of New Catalytic Processes and Green Chemistry Approaches Involving this compound

The development of novel catalytic processes is a cornerstone of modern organic synthesis, and this will be a significant focus for the chemistry of this compound. The isothiazole ring can be both synthesized and functionalized using catalytic methods, which often offer higher efficiency and selectivity compared to stoichiometric reactions. thieme-connect.comnih.gov

Future research is expected to explore the use of transition-metal catalysts, such as copper and rhodium, for the asymmetric synthesis and functionalization of the isothiazole core. organic-chemistry.orgnih.gov For instance, copper-catalyzed asymmetric conjugate addition has been successfully used for the synthesis of isothiazoles. nih.gov Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides another efficient route to a variety of isothiazoles. organic-chemistry.org

In line with green chemistry principles, the development of metal-free catalytic systems is also a high priority. thieme-connect.com Furthermore, the use of isothiazole derivatives as ligands for metal complexes that can catalyze reactions in environmentally friendly media, such as water or aqueous-alcoholic mixtures, is a promising area of investigation. thieme-connect.com The nitro group in this compound can also be a target for catalytic transformations, such as selective reduction to an amino group, which can then be further functionalized. durham.ac.uk

Investigation of Solid-Phase Synthesis and Flow Chemistry Applications for this compound Derivatives

Modern synthetic technologies like solid-phase synthesis and flow chemistry offer significant advantages over traditional batch processing, including increased efficiency, automation, and safety. durham.ac.uknih.gov The application of these technologies to the synthesis of this compound derivatives is a largely unexplored but highly promising research avenue.

Solid-phase synthesis, where molecules are built on a solid support, allows for the rapid generation of libraries of compounds and simplifies purification processes. nih.gov A traceless solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been described, which could potentially be adapted for the synthesis of isothiazole derivatives. nih.gov

Flow chemistry, which involves performing reactions in a continuous stream, offers precise control over reaction parameters and allows for the safe handling of hazardous reagents and intermediates. durham.ac.uknih.gov The synthesis of nitrosoarenes via photochemical rearrangement in a continuous flow system highlights the potential of this technology for handling reactive nitro compounds. acs.org The flow synthesis of various heterocyclic compounds has been extensively reviewed and demonstrates the broad applicability of this technique. durham.ac.uknih.gov Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient, scalable, and safer manufacturing processes. researchgate.net

常见问题

Basic Question: What are the key synthetic routes for (5-Nitroisothiazol-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves nitration of precursor isothiazole derivatives followed by hydroxylation. Key parameters include:

- Temperature control : Nitration steps often require low temperatures (0–5°C) to minimize side reactions, while coupling reactions (e.g., with methanol derivatives) may need reflux conditions (e.g., 353 K for 6 hours) .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency. For example, ethanol was used for reflux in a related isoxazole synthesis, yielding 80% product .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) can improve reaction kinetics in nucleophilic substitutions .

Basic Question: What purification and characterization techniques are recommended for isolating this compound?

Answer:

- Purification : Recrystallization from methanol or ethanol is effective for isolating crystalline products . Column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) resolves impurities in complex mixtures .

- Characterization :

- NMR spectroscopy : ¹H and ¹³C NMR identify nitro group-induced deshielding and splitting patterns. High-field instruments (≥400 MHz) improve resolution .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- HPLC : Monitors purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Question: How does the nitro group influence the electronic and reactive properties of this compound?

Answer:

The nitro group is strongly electron-withdrawing, which:

- Activates the isothiazole ring for electrophilic substitution at specific positions (e.g., C-4) .

- Reduces nucleophilicity of the hydroxyl group, requiring stronger bases (e.g., NaH) for derivatization reactions .

- Enhances stability via resonance but may lead to byproducts (e.g., nitroso intermediates) under reducing conditions . Computational studies (DFT) are recommended to predict reactive sites .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Answer:

Contradictions often arise from:

- Varied stoichiometry : Optimize molar ratios (e.g., 1:1.2 for amine-aldehyde couplings) to avoid unreacted starting materials .

- Reaction time : Extended reflux durations (e.g., >8 hours) may degrade products, necessitating real-time monitoring via TLC or HPLC .

- Catalyst loading : Screen catalysts (e.g., Pd/C for hydrogenation) at 1–5% w/w to balance activity and cost . Reproduce conflicting studies under controlled conditions to identify critical variables .

Basic Question: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Storage : Store in amber glass bottles at –20°C to prevent photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis .

- Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating in open systems. Thermogravimetric analysis (TGA) quantifies degradation thresholds .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in strongly acidic/basic conditions .

Advanced Question: What strategies mitigate challenges in spectroscopic characterization of this compound?

Answer:

- NMR challenges :

- Signal broadening : Use deuterated DMSO or CDCl₃ to dissolve polar nitro compounds .

- NOE experiments : Resolve overlapping peaks in crowded aromatic regions .

- MS challenges :

- Ion suppression : Electrospray ionization (ESI) with 0.1% formic acid enhances ionizability .

- X-ray crystallography : Grow single crystals via slow evaporation from methanol/water mixtures .

Advanced Question: How can computational modeling aid in predicting the biological activity of this compound derivatives?

Answer:

- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial nitroreductases) .

- QSAR models : Correlate nitro group position with antimicrobial activity using datasets from PubChem .

- DFT calculations : Predict redox potentials to assess nitro group reduction in biological systems .

Basic Question: What safety protocols are essential when handling this compound in the laboratory?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound vapors .

- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。